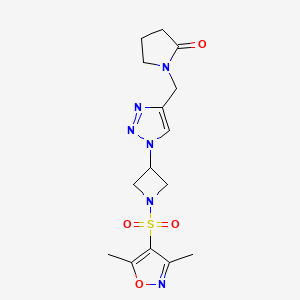
1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H20N6O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes several key functional groups:
- Azetidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.
- Triazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Isosoxazole Group : Often associated with neuroactive properties and enzyme inhibition.
The molecular formula is C15H20N6O3S, indicating a significant number of nitrogen atoms which may contribute to its biological interactions.
1. Antimicrobial Activity
Studies have demonstrated that derivatives of isoxazole and triazole exhibit notable antibacterial properties. For example, compounds with similar structures have shown moderate to strong activity against various strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In a study, several synthesized compounds exhibited strong AChE inhibition with IC50 values comparable to standard inhibitors .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
3. Binding Affinity
Docking studies have indicated that the compound can effectively bind to bovine serum albumin (BSA), suggesting a significant pharmacokinetic profile that may enhance its therapeutic efficacy . This binding is crucial for drug delivery and bioavailability.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE, the compound can prevent substrate binding, leading to increased levels of acetylcholine in synaptic clefts.
- Antibacterial Action : The presence of sulfonamide groups is often linked with antibacterial activity by interfering with bacterial folic acid synthesis.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of compounds related to the target structure:
- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives and tested them against multiple bacterial strains. The results indicated that certain modifications in the isoxazole moiety significantly enhanced antibacterial activity .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of similar compounds, revealing that modifications in the triazole ring could lead to improved inhibition rates against AChE and urease .
Propiedades
IUPAC Name |
1-[[1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4S/c1-10-15(11(2)25-17-10)26(23,24)20-8-13(9-20)21-7-12(16-18-21)6-19-5-3-4-14(19)22/h7,13H,3-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVTYDWKFRKFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













